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Compound of Interest

Compound Name: 7-Methoxy-4-chromanone

Cat. No.: B1365715 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Methoxy-4-
chromanone

Abstract
7-Methoxy-4-chromanone (CAS No: 42327-52-6) is a key heterocyclic scaffold in medicinal

chemistry and natural product synthesis. Its structural elucidation is fundamental to quality

control, reaction monitoring, and the design of new derivatives. This guide provides a

comprehensive analysis of the spectroscopic data essential for the unambiguous identification

and characterization of this compound. We will delve into the theoretical underpinnings and

practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. While a complete, unified public dataset for this specific molecule is

sparse, this document synthesizes data from structural analogs and first principles to present a

robust analytical framework for researchers.

Molecular Structure and Spectroscopic Overview
The structural features of 7-Methoxy-4-chromanone (C₁₀H₁₀O₃) dictate its spectroscopic

signature. The molecule comprises a bicyclic system with a benzene ring fused to a

dihydropyranone ring. Key features include an aromatic ether (methoxy group), a conjugated

ketone, an aliphatic ether linkage, and two methylene groups. Each of these components yields

characteristic signals in different spectroscopic techniques, which, when integrated, provide a

complete structural picture.
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Caption: Molecular structure of 7-Methoxy-4-chromanone with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

The analysis is performed in a deuterated solvent, typically chloroform-d (CDCl₃).

¹H NMR Spectroscopy Analysis
The proton NMR spectrum provides information on the number of different types of protons,

their electronic environment, and their connectivity through spin-spin coupling. Based on the

structure, we can predict a distinct set of signals.

Table 1: Predicted ¹H NMR Spectral Data for 7-Methoxy-4-chromanone in CDCl₃
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Chemical
Shift (δ) /
ppm

Multiplicity
Coupling
Constant
(J) / Hz

Integration Assignment Rationale

~7.85 d J ≈ 8.8 1H H-5

Ortho-

coupled to H-

6; strongly

deshielded by

the adjacent

C=O group.

~6.50 dd J ≈ 8.8, 2.4 1H H-6

Ortho-

coupled to H-

5 and meta-

coupled to H-

8.

~6.45 d J ≈ 2.4 1H H-8

Meta-coupled

to H-6;

shielded by

the para-

ether group.

~4.55 t J ≈ 6.5 2H H-2

Methylene

protons

adjacent to

the ring

oxygen (O1).

~2.80 t J ≈ 6.5 2H H-3

Methylene

protons alpha

to the

carbonyl

group.

~3.85 s - 3H -OCH₃

Singlet for the

methoxy

group

protons.
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Expertise & Experience: The aromatic region is expected to present an ABC spin system.

The H-5 proton is the most downfield due to the anisotropic effect of the carbonyl group. The

two methylene groups (C2 and C3) form an A₂X₂ system, appearing as two distinct triplets

with identical coupling constants, a classic signature for the chromanone ring.

¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and their functional

type.

Table 2: Predicted ¹³C NMR Spectral Data for 7-Methoxy-4-chromanone in CDCl₃

Chemical Shift (δ) / ppm Carbon Assignment Rationale

~191.0 C-4
Carbonyl carbon, significantly

downfield.

~165.0 C-7

Aromatic carbon attached to

the methoxy group,

deshielded.

~162.5 C-8a
Aromatic carbon attached to

the ring oxygen (O1).

~128.0 C-5

Aromatic CH carbon,

deshielded by the adjacent

C=O group.

~114.5 C-4a Quaternary aromatic carbon.

~108.0 C-6 Aromatic CH carbon.

~101.0 C-8
Aromatic CH carbon, most

upfield due to shielding effects.

~67.5 C-2
Aliphatic methylene carbon

attached to oxygen.

~55.8 -OCH₃ Methoxy carbon.

~37.5 C-3
Aliphatic methylene carbon

alpha to the carbonyl.
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Trustworthiness: These predicted shifts are based on established substituent effects and

comparison with data from structurally similar compounds such as 7-methoxy-2,2-dimethyl-4-

chromanone[1][2]. The assignments can be unequivocally confirmed using 2D NMR

techniques like HSQC and HMBC.

Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation at specific vibrational frequencies.

IR Spectral Analysis
The key functional groups—carbonyl, ether, and aromatic ring—give rise to strong,

characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for 7-Methoxy-4-chromanone
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Frequency Range
(cm⁻¹)

Vibration Type Functional Group Rationale

3100-3000 C-H Stretch Aromatic C-H
Characteristic of sp²

C-H bonds.

2980-2850 C-H Stretch Aliphatic C-H

Characteristic of sp³

C-H bonds in the

methylene and

methoxy groups.

~1680 C=O Stretch Conjugated Ketone

A very strong and

sharp absorption,

typical for an aryl

ketone. The frequency

is slightly lowered due

to conjugation with the

aromatic ring.

1610, 1580 C=C Stretch Aromatic Ring

Two distinct bands

characteristic of the

benzene ring

vibrations.

~1260 C-O Stretch Aryl Ether

Strong absorption

from the Ar-O-CH₃

and Ar-O-C8a bonds.

~1150 C-O Stretch Aliphatic Ether
Absorption from the

C2-O1 bond.

Authoritative Grounding: The position of the carbonyl (C=O) stretch is highly diagnostic[3]. Its

appearance around 1680 cm⁻¹ confirms its conjugated nature. The strong band around 1260

cm⁻¹ is a hallmark of the aryl ether linkage, a key feature of this molecule[4].

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial

to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Application: Place a small amount of the solid 7-Methoxy-4-chromanone sample

directly onto the crystal.

Apply Pressure: Lower the ATR press arm to ensure firm and even contact between the

sample and the crystal.

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹) for an

appropriate number of scans (e.g., 32) to achieve a good signal-to-noise ratio.

Cleaning: After analysis, clean the crystal thoroughly to prepare for the next sample.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the

mass-to-charge ratio (m/z) of the molecule and its fragments after ionization.

MS Analysis and Fragmentation
For 7-Methoxy-4-chromanone (C₁₀H₁₀O₃), the exact mass is 178.06299 Da.

Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is

expected at m/z = 178.

Key Fragmentation Pathway: Chromanones are well-known to undergo a characteristic

Retro-Diels-Alder (RDA) fragmentation. This is a charge-site initiated cleavage that breaks

the heterocyclic ring.

Table 4: Predicted Key Fragments in the EI Mass Spectrum
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m/z Proposed Fragment Rationale

178 [C₁₀H₁₀O₃]⁺˙ Molecular Ion (M⁺˙)

150 [M - CO]⁺˙ or [C₉H₁₀O₂]⁺˙

Loss of a neutral carbon

monoxide molecule from the

carbonyl group. A common

fragmentation for ketones.

122 [C₇H₆O₂]⁺˙

Resulting from the Retro-Diels-

Alder (RDA) fragmentation,

representing the

methoxyphenol radical cation.

Expertise & Experience: The most diagnostic fragmentation is the RDA reaction. This

pathway involves the cleavage of the C4-C4a and C2-O1 bonds, leading to the loss of

ethylene (C₂H₄, 28 Da) and the formation of a radical cation at m/z 150, or direct formation of

the ion at m/z 122. The spectrum of the unsaturated analog, 7-Methoxy-4H-chromen-4-one,

shows a strong peak at m/z 148 (loss of CO) and 133, supporting a similar fragmentation

logic for the saturated counterpart[5].

7-Methoxy-4-chromanone
[M]⁺˙

m/z = 178

Loss of CO (-28)
[C9H10O2]⁺˙

m/z = 150α-cleavage

Retro-Diels-Alder
Loss of C2H4 (-28)

[C8H6O3]⁺˙
m/z = 150

RDA

[C7H6O2]⁺˙
m/z = 122

Further fragmentation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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